molecular formula C29H26F3N5O4S B2981266 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 309969-03-7

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2981266
CAS No.: 309969-03-7
M. Wt: 597.61
InChI Key: QLKRIYRKFMZOPI-UHFFFAOYSA-N
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a structurally complex 1,2,4-triazole derivative. Its core structure features a triazole ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a thioether-linked indolin-1-yl-2-oxoethyl moiety. The 3-methyl group is further modified with a 3,5-dimethoxybenzamide substituent.

Synthetic pathways for analogous 1,2,4-triazole derivatives typically involve S-alkylation of triazole-thione precursors with α-halogenated ketones or acetates under basic conditions . For example, describes the synthesis of S-alkylated 1,2,4-triazoles (compounds [10–15]) via reactions of triazole-thiones with bromoacetophenone derivatives, a method likely applicable to the target compound .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F3N5O4S/c1-40-22-12-19(13-23(15-22)41-2)27(39)33-16-25-34-35-28(37(25)21-8-5-7-20(14-21)29(30,31)32)42-17-26(38)36-11-10-18-6-3-4-9-24(18)36/h3-9,12-15H,10-11,16-17H2,1-2H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKRIYRKFMZOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates an indole derivative with a triazole ring and various substituents that may enhance its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C31H32N6O5S2C_{31}H_{32}N_{6}O_{5}S_{2}, with a molecular weight of approximately 632.75 g/mol. The structure includes:

  • Indole moiety : Known for various biological activities including anticancer and antimicrobial effects.
  • Triazole ring : Associated with antifungal and antibacterial properties.
  • Dimethoxybenzamide group : This moiety may contribute to the compound's ability to interact with biological targets effectively.

Biological Activity Overview

Research indicates that compounds containing indole and triazole structures exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. The incorporation of the indole moiety enhances the compound’s ability to inhibit tumor growth. For instance, derivatives similar to the studied compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The presence of both indole and triazole rings suggests that this compound may possess broad-spectrum antimicrobial activity. Triazoles are particularly noted for their efficacy against fungal pathogens, while indoles have shown activity against various bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been suggested that triazole derivatives can act as inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis, which may have implications in herbicide development .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound, revealing significant findings:

Study Focus Findings
Synthesis Methods Multi-step synthetic pathways were optimized to enhance yield and purity.
Biological Assays The compound exhibited notable cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.
Mechanism of Action Proposed mechanisms include disruption of cellular metabolism and induction of oxidative stress in target cells.

Case Studies

  • Anticancer Efficacy : In a study evaluating similar compounds, results indicated that derivatives with indole and triazole structures significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : A comparative study demonstrated that compounds with similar structural features showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Notable Properties/Activities References
Target Compound 1,2,4-Triazole 3-(Trifluoromethyl)phenyl, indolin-2-one-thioether, 3,5-dimethoxybenzamide High lipophilicity (predicted logP ~4.2), potential kinase inhibition N/A
Compounds [10–15] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Moderate antifungal activity (MIC: 8–32 µg/mL)
Pyrazole-substituted triazole (Hotsulia et al., 2019) 1,2,4-Triazole 5-methylpyrazole, phenylthioether Enhanced solubility (logP ~2.8) due to pyrazole’s polarity
Triazine derivatives () 1,3,5-Triazine Imidazolidin-2-ylidene, sulfonamide Lower metabolic stability (t1/2 < 2h in liver microsomes)

Electronic and Steric Effects

  • Trifluoromethyl vs. Sulfonyl/Difluorophenyl Groups: The 3-(trifluoromethyl)phenyl group in the target compound confers stronger electron-withdrawing effects compared to the sulfonyl or difluorophenyl groups in compounds [10–15] ().
  • Indolin-2-one vs. Pyrazole/Thiophene Substituents: The indolin-2-one moiety introduces rigidity and π-π stacking capacity, contrasting with the more flexible pyrazole () or thiophene (Safonov, 2020) groups in other triazoles. This may influence binding kinetics and selectivity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and benzamide groups in the target compound likely increase logP (predicted ~4.2) compared to sulfonyl-substituted analogues (logP ~3.5; ) and pyrazole derivatives (logP ~2.8; ).
  • Metabolic Stability : The 3,5-dimethoxybenzamide group may reduce oxidative metabolism compared to compounds with unsubstituted benzyl groups (e.g., ’s triazines, which show rapid clearance) .

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